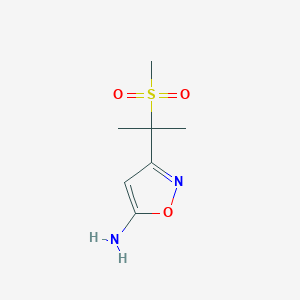

3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine

CAS No.: 1340412-99-8

Cat. No.: VC3408115

Molecular Formula: C7H12N2O3S

Molecular Weight: 204.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340412-99-8 |

|---|---|

| Molecular Formula | C7H12N2O3S |

| Molecular Weight | 204.25 g/mol |

| IUPAC Name | 3-(2-methylsulfonylpropan-2-yl)-1,2-oxazol-5-amine |

| Standard InChI | InChI=1S/C7H12N2O3S/c1-7(2,13(3,10)11)5-4-6(8)12-9-5/h4H,8H2,1-3H3 |

| Standard InChI Key | SVGSSABRZSXEJA-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=NOC(=C1)N)S(=O)(=O)C |

| Canonical SMILES | CC(C)(C1=NOC(=C1)N)S(=O)(=O)C |

Introduction

Structural Characteristics of 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine

Isoxazole Core Structure

The isoxazole core of 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine features distinct structural characteristics that influence its chemical behavior. The five-membered ring contains adjacent oxygen and nitrogen atoms, creating an electron-rich system with aromatic properties. The aromaticity arises from the presence of six π-electrons distributed across the five atoms of the ring, following Hückel's rule for aromaticity (4n+2 π-electrons, where n=1). The oxygen atom contributes two π-electrons, the nitrogen atom contributes one π-electron, and the three carbon atoms collectively contribute three π-electrons to maintain the aromatic character.

The electronic distribution within the isoxazole ring creates polarization, with the electronegative oxygen and nitrogen atoms drawing electron density away from the carbon atoms. This polarization establishes distinct reactivity patterns, particularly at positions 3 and 5 of the isoxazole ring. Similar isoxazole structures, such as those mentioned in the Fisher Scientific catalog, demonstrate comparable electronic characteristics and serve as reference points for understanding the behavior of 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine .

Functional Group Analysis

The compound contains two key functional groups that significantly influence its properties:

-

5-Amino Group: The presence of a primary amine (-NH₂) at position 5 introduces basic characteristics and hydrogen-bonding capability to the molecule. This functional group is capable of forming hydrogen bonds with both donors and acceptors, potentially enhancing the compound's solubility in polar solvents and its ability to interact with biological targets. The amino group also serves as a potential site for further chemical modifications through various reactions typical of primary amines, such as acylation, alkylation, and condensation reactions.

-

3-(2-Methanesulfonylpropan-2-yl) Group: This bulky substituent introduces both steric and electronic effects. The methanesulfonyl group (CH₃SO₂-) is strongly electron-withdrawing due to the sulfone functionality (SO₂), which can stabilize negative charges and influence the reactivity of the isoxazole ring. The geminal dimethyl arrangement on the propan-2-yl backbone creates a sterically hindered quaternary carbon center that may impact molecular conformation and reactivity.

The combination of these functional groups creates a compound with amphiphilic properties, containing both polar (amino and sulfonyl groups) and nonpolar (methyl groups) regions, which influences solubility, molecular interactions, and potential applications.

Chemical Synthesis Pathways

Related Isoxazole Synthesis Methods

The patent CN107721941B describes a three-step synthesis of 3-amino-5-methyl isoxazole that provides valuable insights into potential synthesis methods for 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine:

Table 1: Comparative Analysis of Isoxazole Synthesis Methods

| Method | Starting Materials | Key Intermediates | Reaction Conditions | Potential Application to Target Compound |

|---|---|---|---|---|

| Patent Method | Acetonitrile, ethyl acetate | Acetyl acetonitrile, hydrazone | Metal base (NaH, n-BuLi, or LDA), p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride | Would require modified starting materials with methanesulfonyl group |

| Alternative Route 1 | Hydroxylamine hydrochloride, substituted acetonitrile | Amidoxime | Alkaline conditions followed by acid-catalyzed cyclization | Applicable with appropriate functionalized acetonitrile derivative |

| Alternative Route 2 | 2-methyl-2-acetonitrile-1,3-dioxolane, hydroxylamine hydrochloride | 2-methyl-2-acetamidomethyl-1,3-dioxolane | Ammonia water, concentrated HCl for cyclization | Would require significant modification for the target substituents |

The patent describes specific reaction conditions, including: "adding hydroxylamine hydrochloride (15.4g, 0.22mol) into a 500mL reaction bottle, adding potassium carbonate (76.0g, 0.55mol) and 40mL water, stirring at room temperature for 0.5 hour, adding 2-methyltetrahydrofuran (360mL) and hydrazone (46.4g, 0.18mol) obtained in the previous step, heating to 80 °C, preserving the temperature for 2 hours" . These precise reaction parameters could serve as a starting point for developing a synthesis protocol for 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine, with modifications to accommodate the different substituent patterns.

Physicochemical Properties

Physical Characteristics

The physical characteristics of 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine can be inferred from the general properties of isoxazoles and the specific functional groups present:

Table 2: Predicted Physical Properties of 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine

| Property | Predicted Value/Characteristic | Basis for Prediction |

|---|---|---|

| Physical State | Crystalline solid at room temperature | Typical state for substituted isoxazoles with similar molecular weight |

| Color | White to pale yellow | Common for amino-substituted heterocycles |

| Molecular Weight | Approximately 232 g/mol | Calculated from molecular formula C₇H₁₄N₂O₃S |

| Melting Point | 120-180°C (estimated range) | Based on similar isoxazole derivatives |

| Odor | Mild, potentially characteristic | Typical for heterocyclic compounds |

| Crystal Structure | Likely monoclinic or orthorhombic | Common for isoxazole derivatives |

The compound's relatively high molecular weight compared to simple isoxazoles, combined with the presence of both polar and nonpolar moieties, suggests it would likely exist as a stable solid at room temperature. The presence of the amino group might contribute to hydrogen bonding in the crystal lattice, potentially influencing the melting point and crystal packing arrangement.

Solubility and Stability

The solubility profile of 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine would be influenced by its amphiphilic nature:

Table 3: Predicted Solubility and Stability Characteristics

| Parameter | Predicted Characteristics | Rationale |

|---|---|---|

| Aqueous Solubility | Moderate to low | Presence of both hydrophilic (amino, sulfonyl) and hydrophobic (methyl) groups |

| Organic Solvent Solubility | Good solubility in polar organic solvents (DMSO, DMF, alcohols) | Balance of polar and nonpolar moieties |

| pH Stability | Likely stable under mildly acidic and basic conditions | Isoxazole ring generally stable; amino group more reactive under strongly acidic conditions |

| Thermal Stability | Moderately stable; potential decomposition above 200°C | Based on typical isoxazole thermal properties |

| Photostability | Likely photostable under normal conditions | Isoxazoles typically do not contain photosensitive chromophores |

| Hydrolytic Stability | Generally stable, but amino group potentially reactive | Isoxazole ring resistant to hydrolysis under mild conditions |

The presence of the methanesulfonyl group would likely enhance water solubility compared to alkyl-substituted isoxazoles due to its polar nature, while the amino group would provide hydrogen bonding capability. Based on the behavior of similar compounds in the Fisher Scientific catalog, like 3-methylisoxazole-5-carboxylic acid, the compound would likely demonstrate good solubility in polar organic solvents such as DMSO, DMF, and alcohols .

| Structural Feature | Potential Biological Activity | Precedent in Similar Compounds |

|---|---|---|

| Isoxazole Core | Anti-inflammatory, antimicrobial, antioxidant | Numerous isoxazole-containing drugs (e.g., valdecoxib, leflunomide) |

| 5-Amino Group | Enhancement of hydrogen bonding with biological targets, improved water solubility | Amino-substituted heterocycles often show improved pharmacokinetics |

| Methanesulfonyl Group | COX-2 inhibition, kinase inhibition | Sulfonyl-containing compounds frequently display enzyme inhibition properties |

| Combined Motif | Potential for unique receptor specificity | Novel combination may provide distinctive binding characteristics |

The 5-amino group could serve as a hydrogen bond donor in interactions with biological targets, while the methanesulfonyl group might engage in hydrogen bond acceptance and dipole-dipole interactions. The bulky methanesulfonylpropan-2-yl substituent could potentially provide selectivity for specific binding pockets in target proteins, making this compound of interest for structure-activity relationship studies in drug discovery programs.

Similar to how 3-hydroxy-5-methylisoxazole (hymexazol) has found application as a fungicide under the trade name Tachigaren, as indicated in the Fisher Scientific catalog, 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine may potentially exhibit fungicidal or antimicrobial properties that could be explored in agricultural or medicinal applications .

Other Industrial Applications

Beyond pharmaceutical applications, 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine may have potential utility in various industrial sectors:

-

Chemical Synthesis: The compound could serve as a valuable building block or intermediate in the synthesis of more complex molecules, particularly those requiring specific spatial arrangements of functional groups. The amino group provides a reactive site for further functionalization through various chemical transformations.

-

Materials Science: Isoxazoles have been incorporated into polymeric materials to impart specific properties such as thermal stability, mechanical strength, or optical characteristics. The unique substitution pattern in 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine might offer distinctive physical properties for specialized material applications.

-

Analytical Chemistry: The compound might serve as a standard or reference material for analytical method development, particularly in the analysis of complex pharmaceutical or environmental samples containing isoxazole derivatives.

-

Catalysis: Functionalized isoxazoles have been explored as ligands in coordination chemistry and catalysis. The specific arrangement of donor atoms in 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine might provide unique coordination properties for metal complexation.

Analytical Characterization Methods

Spectroscopic Analysis

For complete characterization of 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine, several spectroscopic techniques would be essential:

Table 5: Spectroscopic Characterization Methods and Expected Features

| Technique | Expected Key Features | Analytical Value |

|---|---|---|

| ¹H-NMR | Signals for methyl protons (0.8-1.5 ppm), methyl protons adjacent to sulfonyl group (2.8-3.2 ppm), isoxazole C4-H (5.5-6.5 ppm), and amino protons (4.0-6.0 ppm, broad) | Structure confirmation, purity assessment |

| ¹³C-NMR | Characteristic peaks for isoxazole carbons (150-170 ppm for C3, 150-160 ppm for C5, 85-100 ppm for C4), methyl carbons (15-30 ppm), and quaternary carbon (40-50 ppm) | Carbon framework verification |

| IR Spectroscopy | N-H stretching (3300-3500 cm⁻¹), C=N stretching (1600-1650 cm⁻¹), S=O stretching (1300-1350 cm⁻¹ and 1130-1160 cm⁻¹) | Functional group confirmation |

| Mass Spectrometry | Molecular ion peak around m/z 232, fragmentation pattern showing loss of methyl groups, SO₂, and cleavage of the isoxazole ring | Molecular weight confirmation, structure elucidation |

| UV-Vis Spectroscopy | Absorption maxima in the 230-280 nm range due to the isoxazole chromophore | Purity assessment, concentration determination |

Based on the spectroscopic data for related compounds listed in the Fisher Scientific catalog, such as 3-methylisoxazole-5-carboxylic acid and 3-hydroxy-5-methylisoxazole, specific spectral features can be anticipated for 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine .

Chromatographic Techniques

Chromatographic methods would be essential for purity assessment and separation:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using C18 columns with UV detection at 254 nm would be suitable for purity analysis and potential preparative separation. A gradient elution system using acetonitrile/water with 0.1% formic acid could provide effective separation from related impurities.

-

Gas Chromatography (GC): For volatile derivatives or degradation products, GC with flame ionization detection (FID) or mass spectrometry (MS) would offer high-resolution separation and identification capabilities.

-

Thin-Layer Chromatography (TLC): For routine monitoring of reactions and preliminary purity assessment, TLC systems using silica gel plates with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) could be employed.

The patent information for 3-amino-5-methyl isoxazole indicates that HPLC was used for purity assessment, achieving purities of 98.7-99%, suggesting that similar analytical approaches would be applicable for 3-(2-Methanesulfonylpropan-2-yl)-1,2-oxazol-5-amine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume